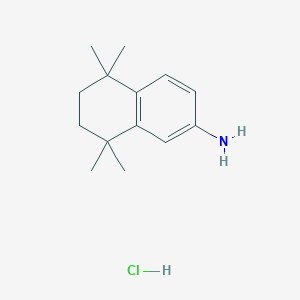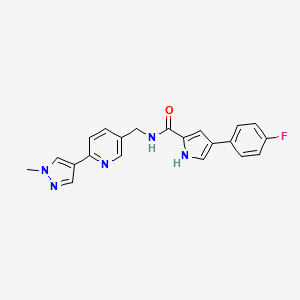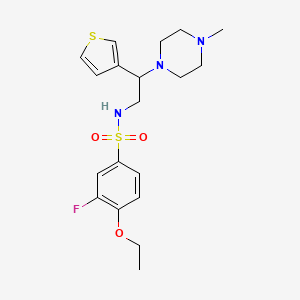
4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the sulfonamide, fluorine, ethoxy, and thiophene moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a benzenesulfonyl chloride. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in paper involves the preparation of key intermediates followed by their coupling with 4-hydrazinobenzenesulfonamide. Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives involves the introduction of substituents at specific positions on the phenyl ring. These methods could potentially be adapted for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions to introduce the ethoxy, fluorine, methylpiperazine, and thiophene groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the molecule's properties and interactions. The presence of a fluorine atom, as seen in some of the compounds discussed in papers and , can significantly affect the molecule's electronic distribution and reactivity due to the electronegativity of fluorine. The introduction of a thiophene ring, as in the chemosensor for silver ion , can contribute to the molecule's ability to participate in intramolecular charge transfer (ICT), which may also be relevant for the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their substituents. For instance, the presence of a tertiary amino function in the molecule described in paper allows for the removal of the substituent by acid treatment, which could be a useful feature in the context of analytical derivatization. The reactivity of the sulfonamide group itself can also be modulated by the nature of the substituents on the benzene ring, which can influence the acidity of the sulfonamide hydrogen and its ability to form hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are largely determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, acidity, and ability to interact with biological targets. For example, the introduction of methoxy groups can increase the lipophilicity of the molecule , while the presence of a fluorine atom can enhance the selectivity of the compound towards certain enzymes . The compound "4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is expected to have unique properties due to the combination of its substituents, which could be explored through experimental studies.
科学的研究の応用
Synthesis and Characterization
Benzenesulfonamides and their derivatives are synthesized through various chemical reactions, with their structure characterized using techniques like UV–vis, FT-IR, 1H NMR, 13C NMR, and MALDI-TOF mass spectra. These compounds exhibit unique photophysical and photochemical properties, making them useful for applications such as photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Architecture
The crystal structures of similar compounds reveal the impact of molecular architecture on their properties. For example, the supramolecular architecture influenced by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions can lead to the formation of two- and three-dimensional architectures, respectively, which is crucial for understanding their interactions and stability (Rodrigues et al., 2015).
Inhibitory Activities
Compounds with benzenesulfonamide scaffolds have been evaluated for their inhibitory activities against enzymes like cyclooxygenase-2 (COX-2), showing potential for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Antimicrobial Activities
Benzenesulfonamide derivatives have demonstrated high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents. The structural diversity within this class of compounds allows for targeted modifications to enhance their antimicrobial efficacy (Yolal et al., 2012).
Application in Material Science
Substituted thiophenes, often part of benzenesulfonamide derivatives, show a wide spectrum of biological activities and applications in material science. They are utilized in organic electronics, including thin-film transistors, organic field-effect transistors, and solar cells due to their unique electronic properties (Nagaraju et al., 2018).
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3S2/c1-3-26-19-5-4-16(12-17(19)20)28(24,25)21-13-18(15-6-11-27-14-15)23-9-7-22(2)8-10-23/h4-6,11-12,14,18,21H,3,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIREQXMBCJDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

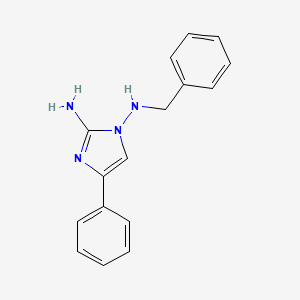
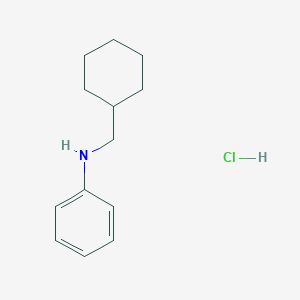
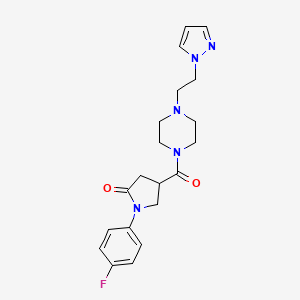

![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)
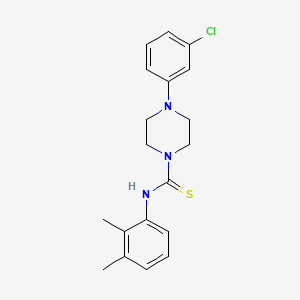
![N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2523165.png)
![4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2523167.png)

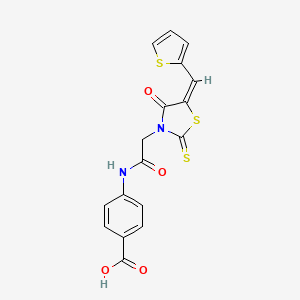
![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)
